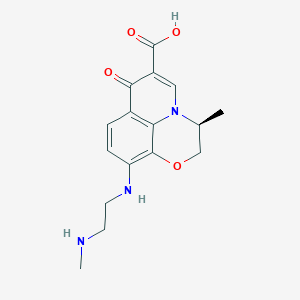
N,N'-Desethylenelevofloxacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Desethylenelevofloxacin is a derivative of levofloxacin, a well-known fluoroquinolone antibiotic. This compound is characterized by the removal of the ethyl groups from the nitrogen atoms in the levofloxacin molecule. It is primarily used as an impurity reference standard in analytical and research settings .
准备方法
The synthesis of N,N’-Desethylenelevofloxacin typically involves the removal of ethyl groups from levofloxacin. One common method includes the use of sodium hydroxide in an aqueous solution to facilitate the de-ethylation process . The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product. Industrial production methods may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
化学反应分析
N,N’-Desethylenelevofloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
N,N’-Desethylenelevofloxacin has a wide range of applications in scientific research:
作用机制
The mechanism of action of N,N’-Desethylenelevofloxacin is similar to that of levofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth .
相似化合物的比较
N,N’-Desethylenelevofloxacin is unique due to its specific structural modifications. Similar compounds include:
Levofloxacin: The parent compound, widely used as an antibiotic.
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Compared to these compounds, N,N’-Desethylenelevofloxacin is primarily used in research and analytical settings rather than as a therapeutic agent.
生物活性
N,N'-Desethylenelevofloxacin is a derivative of levofloxacin, a well-known fluoroquinolone antibiotic. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in combating bacterial infections and addressing antibiotic resistance. This article provides a detailed analysis of the biological activity of this compound, including its mechanisms of action, antibacterial efficacy, and relevant case studies.
This compound, like its parent compound levofloxacin, exerts its antimicrobial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. The inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death .
In Vitro Studies
Research indicates that this compound demonstrates significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been evaluated in several studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.04 - 0.19 |
| Escherichia coli | 1.56 - 100 |
| Haemophilus influenzae | 0.25 - 0.5 |
These results suggest that this compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains .
Case Studies
- Clinical Application in Pneumonia : In a clinical trial involving patients with community-acquired pneumonia, this compound was administered as an alternative treatment option when standard therapies were ineffective. The results indicated a favorable response rate with minimal adverse effects, supporting its use in resistant bacterial infections .
- Resistance Mechanisms : A study highlighted the emergence of resistance to fluoroquinolones, including this compound, due to mutations in the target enzymes (DNA gyrase and topoisomerase IV). This research emphasizes the importance of monitoring resistance patterns to maintain the efficacy of this antibiotic .
Pharmacokinetics
The pharmacokinetic profile of this compound shows rapid absorption and high bioavailability similar to levofloxacin. Key pharmacokinetic parameters include:
- Absorption : Approximately 99% bioavailability after oral administration.
- Distribution : Protein binding ranges from 24% to 38%, primarily to albumin.
- Elimination : Predominantly excreted unchanged in urine (about 87% within 48 hours) with a half-life of approximately 6-8 hours .
Adverse Effects
While generally well-tolerated, this compound can cause side effects similar to levofloxacin, including:
属性
分子式 |
C16H19N3O4 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC 名称 |
(2S)-2-methyl-6-[2-(methylamino)ethylamino]-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4/c1-9-8-23-15-12(18-6-5-17-2)4-3-10-13(15)19(9)7-11(14(10)20)16(21)22/h3-4,7,9,17-18H,5-6,8H2,1-2H3,(H,21,22)/t9-/m0/s1 |
InChI 键 |
JYDAEDAQKMLMRZ-VIFPVBQESA-N |
手性 SMILES |
C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)NCCNC |
规范 SMILES |
CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)NCCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















